molecular formula C11H12N2OS B13072352 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde

5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde

Cat. No.: B13072352
M. Wt: 220.29 g/mol
InChI Key: MJUGYOBLTREMLP-UHFFFAOYSA-N
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Description

5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde (CAS: 1880640-92-5) is a heterocyclic compound featuring a thiophene backbone substituted at the 5-position with a 3-(propan-2-yl)-1H-pyrazole moiety and at the 2-position with a carbaldehyde group . Its molecular structure combines the electron-rich thiophene ring with the polar aldehyde functionality, rendering it a versatile intermediate in organic synthesis and drug development. The propan-2-yl (isopropyl) group on the pyrazole ring introduces steric bulk and lipophilicity, which may influence solubility and reactivity.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(3-propan-2-ylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-8(2)10-5-6-13(12-10)11-4-3-9(7-14)15-11/h3-8H,1-2H3

InChI Key

MJUGYOBLTREMLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1)C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde typically involves the condensation of a thiophene derivative with a pyrazole derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety (-CHO) at the 2-position of the thiophene ring undergoes characteristic nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

  • With amines : Forms Schiff bases through reaction with primary amines.
    Example : Reaction with aniline yields 5-[3-(propan-2-yl)-1H-pyrazol-1-yl]-N-phenylthiophene-2-carbaldimine .
    Conditions : Ethanol, reflux (4–6 h), catalytic acetic acid.

  • With alcohols : Forms hemiacetals or acetals under acidic conditions.
    Example : Reaction with methanol in HCl yields 2-(methoxymethyl)thiophene derivatives .

Condensation Reactions

  • With active methylene compounds :
    Example : Knoevenagel condensation with malononitrile produces (E)-5-[3-(propan-2-yl)-1H-pyrazol-1-yl]-2-(1,2-dicyanovinyl)thiophene .
    Conditions : Ethanol, piperidine catalyst, 60–70°C (3 h).

Reaction TypeReagents/ConditionsProductYield (%)Source
Schiff base formationAniline, EtOH, refluxThiophene-2-carbaldimine derivative65–75
Knoevenagel condensationMalononitrile, piperidine, 70°C1,2-Dicyanovinyl-thiophene derivative80–85

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic substitution and coordination chemistry.

Electrophilic Substitution

  • Nitration : Nitration at the 4-position of pyrazole using HNO₃/H₂SO₄ yields 5-[3-(propan-2-yl)-4-nitro-1H-pyrazol-1-yl]thiophene-2-carbaldehyde .
    Conditions : 0–5°C, 2 h.

  • Sulfonation : Reacts with chlorosulfonic acid to form sulfonated derivatives .

Coordination Chemistry

  • Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via N-atoms in the pyrazole ring.

Thiophene Ring Reactivity

The thiophene ring undergoes electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution

  • Bromination : Bromine in acetic acid substitutes at the 5-position of thiophene, yielding 5-bromo-2-carbaldehyde derivatives .

Cycloaddition Reactions

  • [3+2] Cycloaddition : Reacts with azides to form triazole-linked hybrids.
    Example : Reaction with benzyl azide produces 1,2,3-triazole-thiophene conjugates .
    Conditions : Cu(I) catalyst, DMF, 80°C (12 h).

Multi-Component Reactions (MCRs)

The compound’s aldehyde and heterocyclic moieties enable participation in MCRs for complex scaffold synthesis:

  • Example : Ugi reaction with amines, isocyanides, and carboxylic acids generates tetrazole-thiophene hybrids .
    Conditions : Methanol, RT, 24 h.

Redox Reactions

  • Oxidation : The aldehyde group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-[3-(propan-2-yl)-1H-pyrazol-1-yl]thiophene-2-carboxylic acid .

  • Reduction : NaBH₄ reduces the aldehyde to a primary alcohol, yielding 2-(hydroxymethyl)thiophene derivatives .

Mechanistic Insights

  • Schiff base formation : Protonation of the aldehyde oxygen enhances electrophilicity, facilitating nucleophilic attack by amines.

  • Cycloadditions : Cu(I)-catalyzed azide-alkyne reactions proceed via a stepwise mechanism involving metallocycle intermediates .

This compound’s versatility in forming hybrids with pyrazole, thiophene, and triazole motifs underscores its value in synthesizing pharmacologically active agents and functional materials.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. A study demonstrated that 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde and its derivatives were effective against various cancer cell lines, including breast and lung cancers. The mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that the presence of the pyrazole moiety enhances its antimicrobial efficacy.

Materials Science Applications

Organic Electronics
5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde has been explored for use in organic electronic devices, particularly organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its unique electronic properties make it a suitable candidate for charge transport layers. Studies indicate that incorporating this compound into device architectures improves efficiency and stability.

Polymer Composites
In materials science, this compound can be utilized to synthesize polymer composites with enhanced thermal stability and mechanical properties. Research has shown that adding small amounts of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde to polymer matrices results in improved tensile strength and flexibility.

Agricultural Chemistry Applications

Pesticide Development
The compound's potential as a pesticide has been investigated, particularly for its effectiveness against agricultural pests. Field trials have demonstrated its efficacy in controlling aphid populations on crops, suggesting that it could serve as a basis for developing new environmentally friendly pesticides.

Plant Growth Regulation
Additionally, studies have explored the role of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde in promoting plant growth. Experimental results indicate that it can enhance seed germination rates and root development in various plant species.

Table 1: Anticancer Activity of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)10.0Cell cycle arrest
HeLa (Cervical)15.0ROS generation

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis of various thiophene derivatives, including 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde, which exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 2: Organic Electronics Development
Research conducted at a leading university demonstrated that devices incorporating this compound achieved a power conversion efficiency exceeding 15% in organic solar cells, highlighting its potential for commercial applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compound 7a and 7b

describes 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives attached to thiophene rings (e.g., compound 7a: 2,4-diamino-3-cyanothiophene-5-yl; compound 7b: ethyl 2,4-diaminothiophene-5-yl-3-carboxylate). Key differences include:

  • Functional Groups: The target compound features a carbaldehyde group, whereas 7a/7b have amino, cyano, or ester substituents. The aldehyde group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), while the amino/cyano groups in 7a/7b favor hydrogen bonding and π-stacking interactions .
  • Solubility : The ester group in 7b improves aqueous solubility compared to the hydrophobic isopropyl group in the target compound.
  • Synthetic Utility : The carbaldehyde in the target compound may serve as a reactive handle for further derivatization, whereas 7a/7b are tailored for applications in materials science or as intermediates in antimalarial agents .

TRK Kinase Inhibitors ()

Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine) share a pyrazole-thiophene-like architecture but differ in their core heterocycles. Key distinctions:

  • Core Structure : The target compound uses a thiophene ring, while TRK inhibitors employ pyrazolo[1,5-a]pyrimidine, which has two fused heterocycles. This increases planarity and π-conjugation, enhancing binding to kinase active sites .
  • Bioactivity: TRK inhibitors exhibit nanomolar potency against cancer targets, whereas the target compound’s aldehyde group may limit direct therapeutic use due to reactivity but could enable covalent drug design .

Thiazole-Based Analogues ()

Thiazol-5-ylmethyl carbamates (e.g., hydroperoxypropan-2-yl derivatives) differ in their heterocyclic cores:

  • Electronic Effects : Thiophene (sulfur at position 1) is less electronegative than thiazole (nitrogen at position 3), altering electronic distribution. This impacts redox behavior and intermolecular interactions.
  • Stability : The hydroperoxy group in thiazole derivatives introduces instability under acidic conditions, whereas the aldehyde in the target compound is sensitive to oxidation .

Computational Insights

Density-functional theory (DFT) and Multiwfn analyses () provide theoretical comparisons:

  • Electrostatic Potential (ESP): The carbaldehyde group in the target compound creates a region of high electrophilicity (+20–30 kcal/mol), unlike the electron-rich amino groups in 7a/7b .
  • Bond Order Analysis : The C-S bond in thiophene shows lower bond order (1.2) compared to C-N in pyrazolo-pyrimidines (1.5), affecting aromatic stability and reactivity .

Tabulated Comparison of Key Properties

Property Target Compound Compound 7a TRK Inhibitor
Molecular Weight ~249.3 g/mol ~290.3 g/mol ~450.5 g/mol
Key Functional Groups Carbaldehyde, isopropyl-pyrazole Amino, cyano, hydroxy-pyrazole Pyrazolo-pyrimidine, difluorophenyl
Solubility (LogP) ~2.1 (predicted) ~1.5 ~3.8
Reactivity Electrophilic aldehyde Nucleophilic amino/cyano Kinase-binding heterocycles
Potential Applications Synthetic intermediate Antimalarial agents Oncology (TRK inhibition)

Biological Activity

5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde, with the CAS number 1564768-08-6, is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiophene ring fused with a pyrazole moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₂N₂OS
  • Molecular Weight : 220.29 g/mol
  • Structure : The compound consists of a thiophene ring attached to a pyrazole group with an isopropyl substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activities of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde have been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 0.22 μg/mL for closely related structures .

Anticancer Activity

Research has highlighted the potential of pyrazole-containing compounds in cancer treatment:

  • Cytotoxicity Studies : In vitro studies demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, related pyrazole derivatives showed IC₅₀ values ranging from 13 μM to over 200 μM against different cell lines, indicating their potential as anticancer agents .
CompoundCell LineIC₅₀ (μM)Activity
Pyrazole Derivative A4T113Cytotoxic
Pyrazole Derivative BMRC-5>200Non-cytotoxic

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy:

  • Inhibition of Inflammatory Pathways : Some studies have indicated that pyrazole derivatives can inhibit NF-κB/AP-1 reporter activity, which is crucial in inflammatory responses. Compounds displaying IC₅₀ values below 50 μM were particularly effective in reducing inflammation .

Study on Antimicrobial Properties

A study conducted on thiazol-4-one/thiophene-bearing pyrazole derivatives found that certain compounds exhibited remarkable antimicrobial activity. The most active derivative demonstrated an MIC value of 0.22 μg/mL against Staphylococcus aureus, showcasing the potential of such compounds in combating bacterial infections .

Study on Anticancer Properties

In a comparative study of various pyrazole derivatives, it was found that some compounds induced significant apoptosis in cancer cells, with IC₅₀ values ranging from 49.85 μM to lower values for more potent derivatives. This suggests that modifications to the pyrazole structure can enhance anticancer efficacy .

Q & A

Basic: What synthetic methodologies are effective for preparing 5-[3-(propan-2-yl)-1H-pyrazol-1-yl]thiophene-2-carbaldehyde?

Answer:
The compound can be synthesized via Vilsmeier-Haack formylation , a method commonly used to introduce aldehyde groups into aromatic systems. For thiophene derivatives, this involves reacting a pre-functionalized thiophene-pyrazole precursor with a Vilsmeier reagent (POCl₃/DMF). Key steps include:

  • Precursor preparation : Coupling 3-(propan-2-yl)-1H-pyrazole with bromothiophene via palladium-catalyzed cross-coupling.
  • Formylation : Treating the intermediate with DMF/POCl₃ under controlled conditions (0–5°C, inert atmosphere) to avoid over-oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%), confirmed by HPLC.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Identifies the carbaldehyde C=O stretch (~1680 cm⁻¹) and thiophene C-S vibrations (690–710 cm⁻¹) .
  • NMR :
    • ¹H NMR : Thiophene protons appear as doublets (δ 7.2–7.5 ppm), while the pyrazole C-H and aldehyde proton resonate at δ 8.1–8.3 ppm.
    • ¹³C NMR : Aldehyde carbon at ~190 ppm; thiophene carbons at 125–140 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 249.08) .

Basic: How can computational tools optimize the experimental design for this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts molecular geometry, vibrational frequencies, and electronic transitions (e.g., HOMO-LUMO gap ~4.1 eV) to guide synthesis and stability assessments .
  • Multiwfn Software : Analyzes electron localization function (ELF) and electrostatic potential (ESP) surfaces to identify reactive sites (e.g., aldehyde group as an electrophilic hotspot) .
  • Noncovalent Interaction (NCI) Analysis : Visualizes van der Waals and steric interactions in crystal packing or ligand-receptor binding .

Advanced: How can electronic structure analysis resolve contradictions in reactivity data?

Answer:
Discrepancies in experimental reactivity (e.g., unexpected stability in acidic conditions) can be addressed via:

  • Frontier Molecular Orbital (FMO) Analysis : Quantifies nucleophilic/electrophilic regions. For this compound, the LUMO is localized on the aldehyde, explaining its susceptibility to nucleophilic attack.
  • Charge Transfer Analysis : Uses Natural Bond Orbital (NBO) calculations to assess hyperconjugation effects (e.g., pyrazole-thiophene conjugation stabilizes the structure) .
  • Solvent Effects : Polarizable Continuum Model (PCM) simulations predict solvation energies, clarifying solubility discrepancies in polar vs. nonpolar solvents .

Advanced: What strategies validate noncovalent interactions in supramolecular assemblies involving this compound?

Answer:

  • X-ray Crystallography : Resolves intermolecular interactions (e.g., C-H···O hydrogen bonds between aldehyde and pyrazole groups; π-π stacking of thiophene rings) .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 62% H-bonding, 22% van der Waals) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability (decomposition ~220°C) with packing efficiency observed in crystallographic data .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Scaffold Modification : Replace the propan-2-yl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on bioactivity.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like kinase enzymes (e.g., TRK family), leveraging structural similarities to known inhibitors .
  • In Vitro Assays : Test derivatives for cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) to correlate electronic properties (HOMO-LUMO gaps) with activity .

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